
(2-Iodooxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodooxazol-4-yl)methanol is a chemical compound with the molecular formula C4H4INO2 and a molecular weight of 224.98 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 2-position and a hydroxymethyl group at the 4-position makes this compound unique and of interest in various chemical and biological research fields.
Méthodes De Préparation
The synthesis of (2-Iodooxazol-4-yl)methanol typically involves the iodination of oxazole derivatives. One common method includes the reaction of 4-hydroxymethyl-oxazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of the iodine atom at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(2-Iodooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding oxazole derivative without the iodine substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Iodooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives, which are valuable in various chemical reactions and processes.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (2-Iodooxazol-4-yl)methanol and its derivatives involves interactions with various molecular targets. The iodine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the derivative and its intended application .
Comparaison Avec Des Composés Similaires
(2-Iodooxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:
(2-Bromooxazol-4-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(2-Chlorooxazol-4-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(2-Fluorooxazol-4-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence the compound’s reactivity and interactions with other molecules. The larger size and higher polarizability of iodine compared to other halogens can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C4H4INO2 |
|---|---|
Poids moléculaire |
224.98 g/mol |
Nom IUPAC |
(2-iodo-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C4H4INO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
Clé InChI |
SAGYFAOTTPMUIN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


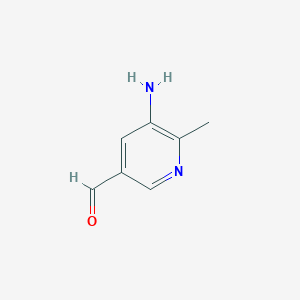
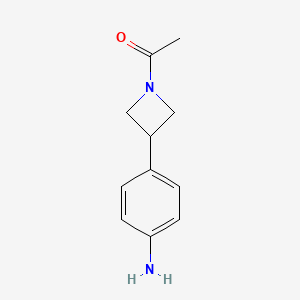
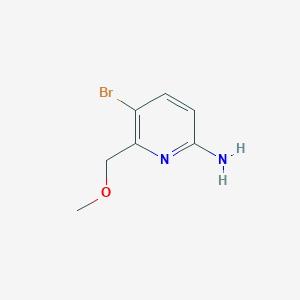
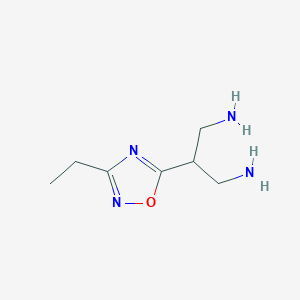
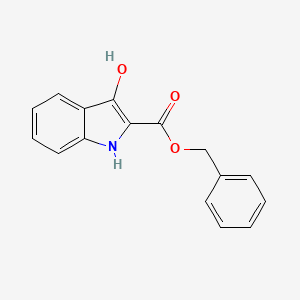



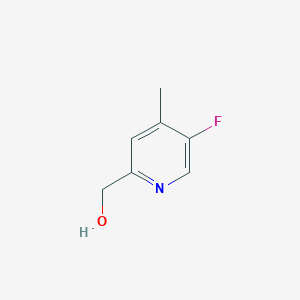
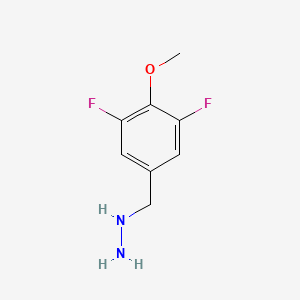

![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)

![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
